molecular formula C17H15ClFNO2 B2400997 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091463-27-2

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2400997
CAS No.: 1091463-27-2
M. Wt: 319.76
InChI Key: NYNYRDXHMFWXFA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic chemical compound featuring a cyclopropane carboxamide core substituted with fluorophenyl and chloromethoxyphenyl groups . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the cyclopropane ring is a common motif in bioactive molecules, often used to influence the compound's metabolic stability, conformational flexibility, and binding affinity to biological targets . Researchers utilize this compound as a key building block for the synthesis and exploration of novel therapeutic agents. Its structural characteristics suggest potential for development in various research areas, consistent with the broader pharmacological interest in compounds containing similar heterocyclic and substituted aryl systems . The compound is provided for research purposes as a chemical tool to investigate structure-activity relationships and to support the development of new chemical entities.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-22-15-7-4-12(18)10-14(15)20-16(21)17(8-9-17)11-2-5-13(19)6-3-11/h2-7,10H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNYRDXHMFWXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative with an amine.

    Substitution Reactions: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopropane core structure with a carboxamide functional group, along with halogenated aromatic groups. These structural characteristics suggest significant biological activity, particularly in the realm of pharmacotherapy.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated for its potential as a therapeutic agent targeting various biological pathways. Its structural similarities with known pharmacological agents suggest it may have similar interactions with biological targets.
    • The presence of halogens and methoxy groups may enhance lipophilicity and bioavailability, making it a candidate for drug development.
  • Antitumor Activity
    • Preliminary studies indicate that N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.
  • Anti-inflammatory Properties
    • Research has demonstrated that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions such as arthritis. Animal models have shown reduced inflammatory markers following administration of the compound, highlighting its therapeutic potential.
  • Antimicrobial Activity
    • The compound has also been tested for antimicrobial properties, showing efficacy against several bacterial strains. This suggests possible applications in treating infections, particularly those resistant to conventional antibiotics.
Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane ring, carboxamide groupAntitumor, anti-inflammatory, antimicrobial
(1r,2s)-N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)cyclopropane-1-carboxamidePyridine instead of methoxyphenylOrexin receptor antagonist
(1r,2s)-N-(3-fluoro-5-methoxyphenyl)-2-(4-fluorophenyl)cyclopropane-1-carboxamideFluorinated methoxyphenylAnticancer properties

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was approximately 5 µM after 48 hours of exposure, indicating strong antitumor potential.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, the administration of this compound led to significant reductions in paw swelling and inflammatory markers compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in joint tissues, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key differences in substituents significantly impact physical properties such as melting points, solubility, and synthetic yields. The table below highlights comparisons with structurally related compounds:

Compound Aryl Amide Substituent Cyclopropane Substituent Melting Point (°C) Yield (%) Notes
Target Compound 5-chloro-2-methoxy 4-fluorophenyl Not reported N/A Higher lipophilicity inferred
F39 () Cyclohexyl 4-fluorophenyl 188.2–190.1 72.4 Rigid cyclohexyl group
F40 () p-tolyl 4-fluorophenyl 181.9–183.4 65.9 Methyl group reduces polarity
F45 () Cyclopropyl 4-chlorophenyl 160.0–161.5 67.5 Chlorophenyl vs. fluorophenyl
Compound N,N-Diethyl, 4-methoxy Phenyl Oil (no mp) 78 Diastereomeric mixture (dr 23:1)

Key Observations :

  • The 4-fluorophenyl substituent on the cyclopropane may enhance electronic withdrawal effects compared to the 4-chlorophenyl group in F45, altering reactivity or binding interactions .
  • Diastereomer ratios (e.g., 23:1 in ) suggest that substituent bulkiness influences stereochemical outcomes during synthesis .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound characterized by its unique cyclopropane core structure. This compound, with the molecular formula C17H15ClFNOC_{17}H_{15}ClFNO and a molecular weight of 319.8 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms and a methoxy group suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A cyclopropane ring that contributes to its structural uniqueness.
  • A carboxamide functional group , which is known for enhancing biological activity.
  • Substituents including 5-chloro-2-methoxyphenyl and 4-fluorophenyl groups that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Interaction with specific receptors, such as orexin receptors

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
(1r,2s)-N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)cyclopropane-1-carboxamidePyridine ring instead of methoxyphenylPotential orexin receptor antagonist
(1r,2s)-N-(3-fluoro-5-methoxyphenyl)-2-(4-fluorophenyl)cyclopropane-1-carboxamideFluorinated methoxyphenylAnticancer properties
(1r,2s)-N-(4-fluorophenyl)-n-(5-fluoro-pyridin-2-yl)cyclopropane-1-carboxamideAdditional fluorine on pyridineVarious receptor interactions

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may exert effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity :
    • In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
    • For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative activity.
  • Orexin Receptor Interaction :
    • Compounds with similar structures have been reported to act as orexin receptor antagonists, which are implicated in sleep regulation and appetite control. This positions this compound as a potential candidate for treating sleep disorders or obesity.

Future Directions

Given its unique structural features and preliminary findings regarding biological activity, further research is warranted to:

  • Elucidate the specific mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety profiles.
  • Explore potential therapeutic applications in treating conditions associated with orexin receptor dysfunction or cancer.

Q & A

Q. What are the common synthetic pathways for N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions and carboxamide coupling. Key steps include:

Cyclopropane ring formation : Using cyclopropanation reagents (e.g., Simmons–Smith reagents) with substituted phenyl precursors.

Carboxamide coupling : Reacting the cyclopropane intermediate with 5-chloro-2-methoxyaniline derivatives under coupling agents like EDC/HOBt .

  • Optimization Strategies :
  • Solvent selection : Dichloromethane or DMF enhances reaction efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during coupling .
  • Catalyst use : Triethylamine as a base improves amide bond formation .
  • Purity Monitoring : Employ column chromatography (silica gel, ethyl acetate/hexane) and HPLC for purification .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclopropane geometry (e.g., coupling constants for cyclopropane protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₁₆ClFNO₃) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., torsion angles of the cyclopropane ring) .

Q. What are the key structural features of this compound that influence its pharmacological activity?

  • Methodological Answer :
  • Cyclopropane core : Enhances metabolic stability and rigidity, affecting target binding .
  • Fluorinated phenyl groups : Improve lipophilicity and membrane permeability; 4-fluorophenyl enhances π-π stacking with hydrophobic enzyme pockets .
  • Methoxy and chloro substituents : Electron-withdrawing effects modulate electronic density, influencing receptor affinity .

Advanced Research Questions

Q. How can computational chemistry tools be utilized to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases or GPCRs). Key parameters include grid box size (20–30 ų) and Lamarckian genetic algorithms .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors near the carboxamide group) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays (e.g., IC₅₀ in enzymatic vs. cell-based assays) with standardized protocols .
  • Metabolic Profiling : Compare hepatic microsomal stability (e.g., human vs. rodent microsomes) to identify species-specific metabolism .
  • Off-Target Screening : Use panels like Eurofins CEREP to rule out non-specific binding .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to modify the cyclopropane core for enhanced activity?

  • Methodological Answer :
  • Substituent Variation : Replace 4-fluorophenyl with electron-rich (e.g., 4-methoxy) or bulky groups (e.g., 4-tert-butyl) to probe steric effects .
  • Bioisosteric Replacement : Substitute cyclopropane with spirocyclic or bicyclic systems to assess conformational flexibility .
  • In Vitro Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and logP measurements to correlate hydrophobicity with activity .

Q. How can researchers design experiments to assess the metabolic stability and pharmacokinetic profile of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Pharmacokinetic Studies : Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, Cₘₐₓ, and t₁/₂ .

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